(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl (1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl
Brand Name: Vulcanchem
CAS No.:
VCID: VC17487978
InChI: InChI=1S/C9H11F3N2.2ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m1../s1
SMILES:
Molecular Formula: C9H13Cl2F3N2
Molecular Weight: 277.11 g/mol

(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl

CAS No.:

Cat. No.: VC17487978

Molecular Formula: C9H13Cl2F3N2

Molecular Weight: 277.11 g/mol

* For research use only. Not for human or veterinary use.

(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine 2hcl -

Specification

Molecular Formula C9H13Cl2F3N2
Molecular Weight 277.11 g/mol
IUPAC Name (1S)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C9H11F3N2.2ClH/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;;/h1-4,8H,5,13-14H2;2*1H/t8-;;/m1../s1
Standard InChI Key ZMZKVWJLRVEABE-YCBDHFTFSA-N
Isomeric SMILES C1=CC(=CC=C1[C@@H](CN)N)C(F)(F)F.Cl.Cl
Canonical SMILES C1=CC(=CC=C1C(CN)N)C(F)(F)F.Cl.Cl

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound features a phenyl ring substituted at the para position with a trifluoromethyl group (CF3-\text{CF}_3), connected to an ethane-1,2-diamine moiety. The (1S) configuration ensures enantiomeric purity, critical for targeted biological activity. Key structural parameters include:

PropertyValue/Description
Molecular FormulaC9H13Cl2F3N2\text{C}_9\text{H}_{13}\text{Cl}_2\text{F}_3\text{N}_2
Molecular Weight277.11 g/mol
IUPAC Name(1S)-1-[4-(trifluoromethyl)phenyl]ethane-1,2-diamine; dihydrochloride
StereochemistryChiral center at C1 (S-configuration)
XLogP3-AA (Lipophilicity)Estimated 1.8 (calculated via PubChem)

The trifluoromethyl group induces significant electron-withdrawing effects, altering the electron density of the phenyl ring and influencing intermolecular interactions.

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for structural confirmation:

  • 1H^1\text{H} NMR: Signals at δ 2.8–3.2 ppm correspond to the ethylene diamine protons, while aromatic protons resonate at δ 7.5–7.8 ppm.

  • 13C^{13}\text{C} NMR: The CF3-\text{CF}_3 carbon appears at ~125 ppm (quartet, JC-F=280HzJ_{\text{C-F}} = 280 \, \text{Hz}).

  • MS (ESI+): A molecular ion peak at m/z 277.11 confirms the molecular weight.

Synthesis and Optimization

Laboratory-Scale Synthesis

The synthesis involves a two-step process:

  • Reductive Amination: 4-(Trifluoromethyl)benzaldehyde reacts with ethylenediamine in ethanol under reflux, catalyzed by sodium cyanoborohydride (NaBH3CN\text{NaBH}_3\text{CN}).

    ArCHO+H2NCH2CH2NH2NaBH3CN, EtOHArCH(NHCH2CH2NH2)\text{ArCHO} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{NaBH}_3\text{CN, EtOH}} \text{ArCH(NHCH}_2\text{CH}_2\text{NH}_2)
  • Salt Formation: The free base is treated with hydrochloric acid to yield the dihydrochloride salt.

Industrial Production Challenges

Scale-up efforts face hurdles in enantiomeric purity control. Asymmetric synthesis using chiral auxiliaries or enzymatic resolution methods are under investigation to improve yield and reduce racemization.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The primary amine groups (NH2-\text{NH}_2) participate in nucleophilic reactions:

  • Acylation: Reacts with acetyl chloride to form amides (RCONH2\text{RCONH}_2).

  • Alkylation: Forms secondary amines with alkyl halides (e.g., methyl iodide).

Coordination Chemistry

The diamine moiety acts as a bidentate ligand, forming complexes with transition metals like copper(II) and nickel(II). These complexes exhibit potential catalytic activity in oxidation reactions.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

Preliminary studies suggest inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. The CF3-\text{CF}_3 group enhances binding affinity to the hydrophobic pocket of COX-2, with an IC50_{50} of 12.3 μM in vitro.

Applications in Drug Development

Lead Compound Optimization

Modifications to the ethane-1,2-diamine backbone are being explored to improve pharmacokinetics:

  • Prodrug Derivatives: Ester prodrugs demonstrate enhanced oral bioavailability in rodent models.

  • Polymer Conjugates: PEGylation reduces renal clearance, extending half-life to >6 hours.

Material Science Applications

The compound serves as a monomer in fluorinated polyamides, imparting thermal stability (decomposition temperature >300°C) and low dielectric constants for electronic applications.

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